molecular formula C17H22N8O3 B11119103 N,N-dimethyl-4-(morpholin-4-yl)-6-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}-1,3,5-triazin-2-amine

N,N-dimethyl-4-(morpholin-4-yl)-6-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}-1,3,5-triazin-2-amine

Cat. No.: B11119103
M. Wt: 386.4 g/mol
InChI Key: WAKUHOJYFICWIR-CIAFOILYSA-N
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Description

1-(4-NITROPHENYL)-1-ETHANONE 1-[4-(DIMETHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]HYDRAZONE is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) linked to a nitrogen-nitrogen single bond (N-N)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-NITROPHENYL)-1-ETHANONE 1-[4-(DIMETHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]HYDRAZONE typically involves the condensation reaction between 1-(4-nitrophenyl)-1-ethanone and 1-[4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl]hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as crystallization and recrystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-NITROPHENYL)-1-ETHANONE 1-[4-(DIMETHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]HYDRAZONE undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms, forming oxides.

    Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Reduction: 1-(4-aminophenyl)-1-ethanone derivatives.

    Oxidation: Nitroso or nitro derivatives.

    Substitution: Various substituted hydrazones depending on the reagents used.

Mechanism of Action

The mechanism of action of 1-(4-NITROPHENYL)-1-ETHANONE 1-[4-(DIMETHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]HYDRAZONE involves its interaction with various molecular targets. The compound’s hydrazone moiety can form stable complexes with metal ions, which can then interact with biological macromolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(4-NITROPHENYL)-1-ETHANONE 1-[4-(DIMETHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]HYDRAZONE is unique due to its combination of a nitrophenyl group and a triazine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H22N8O3

Molecular Weight

386.4 g/mol

IUPAC Name

4-N,4-N-dimethyl-6-morpholin-4-yl-2-N-[(E)-1-(4-nitrophenyl)ethylideneamino]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C17H22N8O3/c1-12(13-4-6-14(7-5-13)25(26)27)21-22-15-18-16(23(2)3)20-17(19-15)24-8-10-28-11-9-24/h4-7H,8-11H2,1-3H3,(H,18,19,20,22)/b21-12+

InChI Key

WAKUHOJYFICWIR-CIAFOILYSA-N

Isomeric SMILES

C/C(=N\NC1=NC(=NC(=N1)N(C)C)N2CCOCC2)/C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CC(=NNC1=NC(=NC(=N1)N(C)C)N2CCOCC2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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